molecular formula C18H22N2O3 B12630288 1-(4-(Cyclopentyloxy)-5-methoxypyridin-2-yl)-4-oxocyclohexanecarbonitrile

1-(4-(Cyclopentyloxy)-5-methoxypyridin-2-yl)-4-oxocyclohexanecarbonitrile

Katalognummer: B12630288
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: LKTCUKJSELPPRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(Cyclopentyloxy)-5-methoxypyridin-2-yl)-4-oxocyclohexanecarbonitrile is a complex organic compound with a unique structure that includes a cyclopentyloxy group, a methoxypyridinyl group, and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Cyclopentyloxy)-5-methoxypyridin-2-yl)-4-oxocyclohexanecarbonitrile typically involves multiple steps. One common method starts with the cyclopentylation of 2-methoxy-5-nitrophenol, followed by reduction with palladium on carbon (Pd-C) to yield 3-cyclopentyloxy-4-methoxyaniline . This intermediate is then coupled with other reagents to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize byproducts.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(Cyclopentyloxy)-5-methoxypyridin-2-yl)-4-oxocyclohexanecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-(4-(Cyclopentyloxy)-5-methoxypyridin-2-yl)-4-oxocyclohexanecarbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-(Cyclopentyloxy)-5-methoxypyridin-2-yl)-4-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-(Cyclopentyloxy)-5-methoxypyridin-2-yl)-4-oxocyclohexanecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C18H22N2O3

Molekulargewicht

314.4 g/mol

IUPAC-Name

1-(4-cyclopentyloxy-5-methoxypyridin-2-yl)-4-oxocyclohexane-1-carbonitrile

InChI

InChI=1S/C18H22N2O3/c1-22-16-11-20-17(10-15(16)23-14-4-2-3-5-14)18(12-19)8-6-13(21)7-9-18/h10-11,14H,2-9H2,1H3

InChI-Schlüssel

LKTCUKJSELPPRW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CN=C(C=C1OC2CCCC2)C3(CCC(=O)CC3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.